A 438079
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Overview
Description
Preparation Methods
The synthesis of A438079 involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form 2,3-dichlorobenzyl azide. This intermediate is then reacted with 3-pyridylmethylamine to form the tetrazole ring, resulting in the formation of A438079 . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C
Chemical Reactions Analysis
A438079 undergoes various chemical reactions, including:
Oxidation: A438079 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like DMSO, methanol, and ethanol, as well as catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A438079 has a wide range of scientific research applications, including:
Mechanism of Action
A438079 exerts its effects by selectively binding to the P2X7 purinergic receptor, thereby inhibiting its activation by ATP . This inhibition prevents the downstream signaling pathways that lead to the formation of reactive oxygen species and changes in intracellular calcium concentrations . The molecular targets involved include the P2X7 receptor and associated signaling proteins .
Comparison with Similar Compounds
A438079 is unique in its high selectivity and potency as a P2X7 receptor antagonist . Similar compounds include:
A740003: Another P2X7 receptor antagonist with similar selectivity but different chemical structure.
AZ10606120: A P2X7 receptor antagonist with comparable potency and selectivity.
These compounds share the common feature of targeting the P2X7 receptor but differ in their chemical structures and specific binding sites .
Properties
Molecular Formula |
C13H9Cl2N5 |
---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChI Key |
MMPAULQSJLVKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3 |
Pictograms |
Acute Toxic |
Synonyms |
3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methylpyridine A-438079 A438079 |
Origin of Product |
United States |
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